molecular formula C13H15ClO2 B1424013 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde CAS No. 883519-56-0

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde

Cat. No.: B1424013
CAS No.: 883519-56-0
M. Wt: 238.71 g/mol
InChI Key: WXYULSVTOFLTHI-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is an organic compound with a complex structure that includes a chloro group, a cyclopropylmethoxy group, and an ethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-chloro-5-ethylbenzaldehyde with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropylmethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzoic acid.

    Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of drug candidates with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chloro group can participate in substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of an ethyl group.

    3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its physical and chemical properties compared to its analogs. The combination of the chloro, cyclopropylmethoxy, and ethyl groups provides a distinct reactivity profile, making it valuable for specific synthetic applications.

Properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-9-5-11(7-15)13(12(14)6-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYULSVTOFLTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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